molecular formula C12H9N3 B1580687 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 78605-10-4

6-Phenyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B1580687
CAS RN: 78605-10-4
M. Wt: 195.22 g/mol
InChI Key: ONJMAXYFHBVNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It belongs to the class of organic compounds known as phenylpyrroles, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .


Molecular Structure Analysis

The molecular structure of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine is characterized by a pyrrole ring and a pyrazine ring . The chemical formula is C16H17N3O . The average weight is 267.3257 and the monoisotopic weight is 267.137162181 .

Scientific Research Applications

Anticonvulsant Properties

Research on novel chiral derivatives of pyrrolo[1,2-a]pyrazine has shown significant efficacy in animal models of epilepsy, highlighting the potential of these compounds in the development of anticonvulsant drugs. One study demonstrated that derivatives with aromatic substituents exhibit high activity in both maximal electroshock seizure and pharmacoresistant limbic seizure models, indicating the importance of the phenyl moiety orientation for anticonvulsant activity (Dawidowski et al., 2013).

Synthetic Applications

6-Substituted-5H-pyrrolo[2,3-b]pyrazines have been synthesized via palladium-catalyzed heteroannulation, demonstrating the versatility of these compounds in organic synthesis. This method provides an efficient and convenient route to various pyrrolo[2,3-b]pyrazine substrates, showcasing their potential as building blocks in synthetic chemistry (Hopkins & Collar, 2004).

Optical and Thermal Properties

The synthesis and investigation of dipyrrolopyrazine derivatives have shown promising results in the study of organic optoelectronic materials. These compounds exhibit significant optical properties, thermal stability, and molecular packing, suggesting their applicability in optoelectronic devices (Meti et al., 2017).

Antimicrobial Activity

Pyrazolo[3,4-b]pyrazine derivatives have been synthesized and evaluated for their antimicrobial activity. Certain derivatives demonstrated promising antibacterial and antifungal effects, indicating the potential for these compounds in developing new antimicrobial agents (El-Kashef et al., 2018).

Future Directions

Pyrrolopyrazine derivatives, including 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

6-phenyl-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-9(5-3-1)10-8-11-12(15-10)14-7-6-13-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJMAXYFHBVNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=CN=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70321037
Record name 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70321037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-5H-pyrrolo[2,3-b]pyrazine

CAS RN

78605-10-4
Record name 78605-10-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70321037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-PHENYL(5H)PYRROLO(2,3-B)PYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5JSW5LGX8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 3
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 4
Reactant of Route 4
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 5
Reactant of Route 5
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 6
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.